![molecular formula C11H11N3O2 B2393273 N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 305346-12-7](/img/structure/B2393273.png)
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “N-(4-Methoxyphenyl)” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) at the 4th position .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between appropriate precursors. For instance, a compound with a similar structure, N-(4-methoxyphenyl)-2-chloroacetamide, was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .
Molecular Structure Analysis
The molecular structure of a compound like “N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide” would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and spectral properties .
Scientific Research Applications
- Role of N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide : Organic small molecules serve as hole-transporting materials (HTMs) in PSCs. Researchers have designed N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs (CP1 and CP2) with different conjugated π-bridge cores. These HTMs exhibit better properties (stability and high hole mobility) compared to the parent H101 HTM. CP1-based PSCs achieve a higher power conversion efficiency (PCE) of 15.91% due to improved hole mobility and uniform film morphology .
- Role : PPARα is a nuclear receptor involved in lipid metabolism, inflammation, and energy homeostasis. Researchers investigate the compound’s interaction with PPARα and its potential therapeutic implications.
Perovskite Solar Cells (PSCs)
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Studies
Material Science and Fluorescence Imaging
Formazan Synthesis
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, which could potentially be influenced by this compound .
Result of Action
Similar compounds have been found to induce various molecular and cellular effects, which could potentially be induced by this compound .
Safety and Hazards
properties
IUPAC Name |
N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)13-11(15)10-6-7-12-14-10/h2-7H,1H3,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJNTNCDJJUPEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide |
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